N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains two pyrazole rings and an oxadiazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrazole compounds are often synthesized via the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Oxadiazoles can be synthesized through a variety of methods, including the cyclodehydration of acylhydrazides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two pyrazole rings and the oxadiazole ring. These rings likely contribute to the compound’s chemical reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the pyrazole and oxadiazole rings) would impact its properties .Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some imidazole-containing compounds have been reported to increase the electrophilicity of the carbonyl carbon of the aldehyde, and the fluoride counter ion works as a base generating the enolate of pyrazolone .
Biochemical Pathways
For example, some pyrazole derivatives have been reported to exhibit antitubercular activity against Mycobacterium tuberculosis strain .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antitubercular, antileishmanial, and antimalarial activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-7-5-9(19(3)17-7)11(21)14-13-16-15-12(22-13)10-6-8(2)18-20(10)4/h5-6H,1-4H3,(H,14,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYATCGHJGVDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=NN3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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